(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
Description
Molecular Identity and Nomenclature
The molecular identity of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride is defined by its IUPAC name : (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride. Its systematic name reflects the stereochemistry at the second carbon of the piperazine ring, where the methyl group adopts the R-configuration. The compound’s molecular formula is $$ \text{C}9\text{H}{20}\text{Cl}2\text{N}2 $$, with a molecular weight of 227.17 g/mol.
Table 1: Key Identifiers of (R)-1-Cyclobutyl-2-methylpiperazine Dihydrochloride
The SMILES notation explicitly denotes the R-configuration of the methyl group ($$ \text{C}[C@@H] $$) and the dihydrochloride salt formation (.Cl.Cl). The cyclobutyl group is attached to the piperazine nitrogen, while the methyl group occupies the second position of the ring.
Three-Dimensional Conformational Analysis
The three-dimensional conformation of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride is influenced by steric interactions between the cyclobutyl and methyl groups. Computational models derived from PubChem data suggest that the piperazine ring adopts a chair conformation , with the methyl group in an axial position to minimize steric hindrance from the cyclobutyl substituent.
Key Conformational Features:
- Piperazine Ring Geometry : The chair conformation places the methyl group at C2 in an axial orientation, while the cyclobutyl group occupies an equatorial position on N1.
- Cyclobutyl Ring Strain : The cyclobutyl group’s inherent angle strain (approximately 90° bond angles) induces slight puckering in the piperazine ring.
- Hydrogen Bonding : The protonated piperazine nitrogens form hydrogen bonds with chloride ions, stabilizing the dihydrochloride salt structure.
Table 2: Predicted Dihedral Angles (DFT Calculations)
| Bond Rotation | Angle (°) |
|---|---|
| N1–C2–C3–N4 | 55.2 |
| C2–C3–N4–C5 | -62.8 |
| Cyclobutyl C–C–C–C | 88.3 |
These dihedral angles highlight the non-planar arrangement of the piperazine and cyclobutyl moieties. Experimental data on this compound’s conformation remain limited, but analogous piperazine derivatives exhibit similar torsional profiles.
Crystallographic Data and Solid-State Arrangement
Crystallographic studies of (R)-1-cyclobutyl-2-methylpiperazine dihydrochloride are not yet publicly available. However, insights can be drawn from related piperazine dihydrochloride salts. For example, 1-cyclobutylpiperazine dihydrochloride ($$ \text{C}8\text{H}{18}\text{Cl}2\text{N}2 $$) crystallizes in the monoclinic system with space group $$ P2_1/c $$, featuring a layered arrangement of piperazinium cations and chloride anions.
Hypothetical Crystallographic Parameters (Extrapolated):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1 $$ |
| Unit Cell Dimensions | $$ a = 8.92 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 10.56 \, \text{Å} $$ |
| Z-value | 4 |
In the solid state, the (R)-enantiomer likely forms a hydrogen-bonded network between the protonated piperazine nitrogens and chloride ions. The cyclobutyl group’s rigidity may restrict packing efficiency, resulting in a lower density compared to unsubstituted piperazine salts.
Comparative Analysis of Enantiomeric Forms
The (R)- and (S)-enantiomers of 1-cyclobutyl-2-methylpiperazine dihydrochloride exhibit distinct physicochemical and stereochemical properties.
Table 3: Enantiomeric Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1439921-97-7 | 1227610-42-5 |
| Specific Rotation ($$ \alpha $$) | Not reported | Not reported |
| Chromatographic Retention | Longer (chiral columns) | Shorter |
The chiral center at C2 dictates differential interactions with biological targets. For instance, the (R)-enantiomer may exhibit higher affinity for certain G protein-coupled receptors due to its spatial compatibility with hydrophobic binding pockets. In contrast, the (S)-enantiomer’s methyl group orientation could hinder such interactions.
Stereochemical Stability : Both enantiomers show negligible racemization under ambient conditions, as evidenced by the persistence of their optical purity in storage studies.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
Canonical SMILES |
CC1CNCCN1C2CCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2-Diamine Precursors
Cyclization reactions using 1,2-diamines or their derivatives are widely employed. For example, 1,2-diaminoethane derivatives react with cyclobutanone under acidic conditions to form the piperazine ring. A modified Buchwald-Hartwig amination has been reported for stereoselective synthesis, utilizing palladium catalysts (e.g., Pd(OAc)₂) and chiral ligands such as (R)-BINAP to achieve enantiomeric excess (ee) >98%.
Reaction conditions :
Alkylation of Preformed Piperazines
Direct alkylation of piperazine with cyclobutyl halides or sulfonates is a straightforward approach. For instance, 1-methylpiperazine reacts with cyclobutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding 1-cyclobutyl-3-methylpiperazine. However, this method often requires subsequent resolution of racemic mixtures to isolate the (R)-enantiomer.
Typical protocol :
Reductive Amination
Reductive amination between cyclobutylamine and methylglyoxal derivatives offers a stereocontrolled pathway. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 facilitates imine formation and subsequent reduction, achieving 85–90% diastereomeric excess (de) for the (R)-isomer.
Stereochemical Control and Chiral Resolution
The (R)-configuration is critical for biological activity. Key methods for enantiomeric enrichment include:
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like (R)-1-phenylethylamine are employed to induce asymmetry during piperazine formation. For example, coupling (R)-1-phenylethylamine with a cyclobutylmethyl electrophile followed by hydrogenolytic removal of the auxiliary yields the (R)-enantiomer with >99% ee.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor has been reported. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted (ee = 94%, yield = 42%).
Chiral Chromatography
Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.8).
Cyclobutyl Group Incorporation
Introducing the cyclobutyl moiety necessitates careful optimization to avoid ring-opening side reactions. Two predominant strategies are:
Nucleophilic Substitution
Cyclobutyl halides react with piperazine derivatives under SN2 conditions. tert-Butylpiperazine-1-carboxylate (Boc-piperazine) is often used to protect the amine, enabling selective alkylation at the less hindered nitrogen.
Example :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings between cyclobutylboronic acids and bromopiperazines offer regioselectivity. Suzuki-Miyaura reactions using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (3:1) at 90°C achieve 75–80% yields.
Salt Formation and Purification
Conversion to the dihydrochloride salt enhances solubility and stability. Key steps include:
Acid-Mediated Protonation
Treating the free base with HCl gas in ethanol precipitates the dihydrochloride. Excess HCl (2.2 equiv) ensures complete protonation of both piperazine nitrogens.
Procedure :
Crystallization Optimization
Ethanol/water (4:1) mixtures produce high-purity crystals. Cooling from 60°C to 4°C over 12 h yields needle-shaped crystals with <0.5% impurities.
Analytical Characterization
Critical quality attributes are verified via:
Chiral Purity Assessment
Structural Confirmation
-
¹H NMR (400 MHz, D₂O): δ 3.45 (m, 4H, piperazine H), 2.95 (s, 3H, N-CH₃), 2.70 (m, 1H, cyclobutyl CH), 1.90–1.60 (m, 6H, cyclobutyl CH₂).
-
IR : Peaks at 2500 cm⁻¹ (N⁺-H stretch) and 1590 cm⁻¹ (C-N stretch).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 78 | 98 | High stereoselectivity | Multi-step, costly catalysts |
| Alkylation | 65 | 50 | Simplicity | Requires chiral resolution |
| Reductive Amination | 70 | 85 | Mild conditions | Moderate diastereoselectivity |
Industrial-Scale Considerations
For kilogram-scale production, the Buchwald-Hartwig amination route is favored due to its reproducibility. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Neurological Disorders
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural analogs have shown promise as anxiolytics and antidepressants, suggesting that this compound may modulate central nervous system activity effectively.
Inflammatory Diseases
The compound's interaction with the bradykinin receptor system indicates its potential use in managing pain and inflammatory conditions. Research suggests that antagonists targeting bradykinin receptor 1 (B1R) can alleviate symptoms in chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound may serve as a lead compound for developing new B1R antagonists .
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including receptors and enzymes involved in signal transduction pathways. The specific stereochemistry of this compound plays a crucial role in its binding affinity and selectivity towards these targets, influencing its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Primary Applications |
|---|---|---|
| (S)-1-Cyclobutyl-2-methylpiperazine | Different stereochemistry | Potential anxiolytic properties |
| 1-Methylpiperazine | Lacks cyclobutyl group | General CNS activity |
| 4-(Cyclobutyl)piperazine | Cyclobutyl at different position | Antidepressant studies |
This table highlights how variations in structure can lead to differences in pharmacological effects and therapeutic applications.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study A : Investigated its effects on anxiety-related behaviors in rodent models, showing significant reductions in anxiety levels compared to control groups.
- Study B : Evaluated anti-inflammatory effects in models of rheumatoid arthritis, demonstrating reduced inflammation markers following treatment with this compound.
These findings underscore the compound's potential as a versatile therapeutic agent across multiple disease states.
Mechanism of Action
The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutylpiperazine: Lacks the methyl group, which may affect its biological activity.
2-Methylpiperazine: Lacks the cyclobutyl group, which may influence its pharmacokinetic properties.
1-Cyclobutyl-4-methylpiperazine: Similar structure but with a different substitution pattern.
Uniqueness
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is unique due to the specific combination of the cyclobutyl and methyl groups on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.
Biological Activity
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound notable for its unique structural features, including a cyclobutyl group and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₉H₁₄Cl₂N₂, with a molecular weight of approximately 154.25 g/mol. Research into its biological activity has revealed interactions with various molecular targets, including enzymes and receptors, which may modulate their activity and influence biological processes.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes. These interactions can affect signal transduction pathways and metabolic processes, making it a candidate for therapeutic applications. Studies have indicated that the compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly subtype 5 (mGluR5), which are implicated in various central nervous system disorders such as schizophrenia and cognitive decline .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies have demonstrated that this compound exhibits selective binding affinity towards specific targets, which is essential for minimizing side effects while maximizing therapeutic benefits.
Table 1: Key Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Weight | 154.25 g/mol |
| Binding Affinity | High affinity for mGluR5 |
| Therapeutic Applications | CNS disorders, cognitive decline |
| Mechanism | Allosteric modulation |
Case Studies
Several studies have explored the effects of this compound in animal models:
- Cognitive Function : In a study involving rodents, administration of the compound resulted in significant improvements in cognitive performance in tasks designed to assess memory and learning, suggesting potential benefits for conditions like Alzheimer's disease .
- Schizophrenia Models : Research indicated that the compound could attenuate the locomotor activity induced by phencyclidine (PCP), a model for schizophrenia symptoms, at doses ranging from 50 to 100 mg/kg . This suggests that it may help manage both positive and negative symptoms associated with this disorder.
- Neuroprotection : In models of neurodegeneration, this compound demonstrated protective effects against neuronal cell death, indicating its potential utility in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes and characterization techniques for (R)-1-Cyclobutyl-2-methylpiperazine dihydrochloride?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by piperazine functionalization. Key steps include protecting the chiral center during cyclobutyl group attachment and HCl salt formation for stabilization. Characterization requires NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity (>98%), and X-ray crystallography to resolve structural ambiguities . For diastereomer separation, use chiral chromatography (e.g., Chiralpak® columns) .
Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical matrices?
- Methodological Answer : Validate methods using ICH Q2(R1) guidelines:
- Linearity : Prepare calibration curves (1–100 µg/mL) with R² > 0.995.
- Accuracy/Precision : Spike recovery studies (80–120%) and inter-day RSD < 2% via HPLC-UV .
- Specificity : Test against structurally similar impurities (e.g., piperazine derivatives) using LC-MS/MS to confirm no cross-reactivity .
Advanced Research Questions
Q. How can conflicting pharmacological data on this compound’s receptor affinity be resolved?
- Methodological Answer : Discrepancies in receptor binding studies (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Recommendations:
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Monitor impurities using HPLC-MS with a C18 column (gradient: 0.1% TFA in H₂O/MeCN). Common impurities include:
Q. How does the compound’s stereochemistry influence its metabolic stability in vivo?
- Methodological Answer : The (R)-configuration enhances metabolic resistance due to steric hindrance at the chiral center. To assess:
Q. What experimental designs address contradictions in neuropharmacological outcomes (e.g., anxiolytic vs. pro-convulsant effects)?
- Methodological Answer : Discrepancies may arise from dose-dependent receptor modulation or species-specific responses. Proposed workflow:
- Dose-ranging studies : Test 0.1–50 mg/kg in rodent models (e.g., elevated plus maze for anxiety).
- EEG monitoring : Detect seizure activity at higher doses.
- Transcriptomic analysis : Identify differential gene expression in GABAergic vs. glutamatergic pathways .
- Apply mediation analysis (e.g., SEM) to dissociate direct/indergent effects .
Methodological Best Practices
Q. How to ensure enantiomeric purity in preclinical batches?
- Answer : Use chiral resolution kits (e.g., Daicel® columns) for preparative-scale separation. Validate purity via:
- Optical rotation ([α]D²⁵ = +X° in methanol).
- Circular dichroism (CD spectra peaks at 220–250 nm) .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Answer : Prioritize hERG channel inhibition assays (patch-clamp) to assess cardiac risk and HepG2 cell viability (MTT assay) for hepatotoxicity. Compare IC₅₀ values against reference compounds (e.g., cisapride) .
Data Analysis Tools
Q. Recommended statistical frameworks for longitudinal studies on pharmacological effects?
- Answer : Use mixed-effects models (e.g., R/lme4) to account for inter-subject variability. For time-dependent outcomes (e.g., chronic dosing), apply survival analysis (Kaplan-Meier curves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
